3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
CAS No.: 946329-28-8
Cat. No.: VC8330053
Molecular Formula: C17H13BrN4OS2
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946329-28-8 |
|---|---|
| Molecular Formula | C17H13BrN4OS2 |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | 3-bromo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H13BrN4OS2/c18-12-4-1-3-11(9-12)16(23)19-7-6-13-10-25-17-20-15(21-22(13)17)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) |
| Standard InChI Key | GBSHAMAMESQDGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Introduction
The compound 3-bromo-N-{2-[2-(thiophen-2-yl)- triazolo[3,2-b] thiazol-6-yl]ethyl}benzamide represents a complex heterocyclic structure that combines brominated benzamides with thiophene and triazole-thiazole frameworks. These structural motifs are known for their significant biological activity and are widely studied in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.
This article delves into the synthesis, structural features, and potential biological applications of this compound based on existing literature.
Synthesis Pathway
The synthesis of compounds like 3-bromo-N-{2-[2-(thiophen-2-yl)- triazolo[3,2-b] thiazol-6-yl]ethyl}benzamide typically involves multi-step reactions:
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Preparation of Benzamide Derivative:
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Starting with bromobenzoyl chloride and reacting it with ethylenediamine to introduce the amide functionality.
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Formation of Triazolo-Thiazole Core:
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A thiophene derivative undergoes cyclization with thiosemicarbazide and hydrazine hydrate to form the triazolo-thiazole moiety.
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Coupling Reaction:
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The benzamide derivative is coupled with the triazolo-thiazole intermediate through an ethylene linker.
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Table 2: General Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzamide Prep | Bromobenzoyl chloride + ethylenediamine (EtOH reflux) | ~85 |
| Cyclization | Thiophene + thiosemicarbazide (NaOH aqueous solution) | ~70 |
| Coupling | Benzamide + triazolo-thiazole (DMF solvent) | ~65 |
Antimicrobial Potential
Studies on similar triazolo-thiazole derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The thiophene and bromine substitutions enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy .
Anti-inflammatory Activity
Molecular docking studies suggest that such compounds may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), making them potential candidates for anti-inflammatory drug development .
Spectroscopic Characterization
The structure of the compound can be confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy:
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Proton (H) NMR will show signals corresponding to aromatic protons (6–8 ppm), amide NH (~10 ppm), and thiophene protons (~7 ppm).
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Carbon (C) NMR will confirm carbonyl carbons (~170 ppm) and aromatic carbons (~120–140 ppm).
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IR Spectroscopy:
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Key peaks include C=O stretching (~1650 cm), C-Br stretching (~600 cm), and N-H stretching (~3300 cm).
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Mass Spectrometry (MS):
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The molecular ion peak at m/z = 389 confirms the molecular weight.
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Applications in Medicinal Chemistry
This compound's unique structure makes it a promising candidate for drug discovery:
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Antimicrobial Agents: Its broad-spectrum activity can address drug-resistant pathogens.
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Anticancer Drugs: Potential use as a targeted therapy for hormone-responsive cancers.
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Anti-inflammatory Drugs: Development as inhibitors of inflammatory pathways.
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